1,2-Dibromo-2-chloropentafluoropropane
Description
1,2-Dibromo-2-chloropentafluoropropane is a halogenated alkane featuring bromine, chlorine, and fluorine substituents on a propane backbone. Its molecular structure includes bromine atoms at positions 1 and 2, a chlorine atom at position 2, and five fluorine atoms distributed across the remaining positions. This article compares its inferred properties with those of structurally related compounds, leveraging available research on analogs to highlight key differences and implications.
Properties
IUPAC Name |
1,2-dibromo-2-chloro-1,1,3,3,3-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2ClF5/c4-1(6,2(5,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPSQICIGVCHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Br)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378503 | |
| Record name | 1,2-Dibromo-2-chloropentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661-93-8 | |
| Record name | 1,2-Dibromo-2-chloropentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2-chloropentafluoropropane can be synthesized through the halogenation of pentafluoropropane. The process typically involves the addition of bromine and chlorine to pentafluoropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation reactors where pentafluoropropane is continuously fed into the reactor along with bromine and chlorine gases. The reaction is maintained at a specific temperature and pressure to ensure optimal yield and purity of the final product. The crude product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-2-chloropentafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially halogenated alkanes.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1,2-Dibromo-2-chloropentafluoropropane is used in various scientific research applications, including:
Biology: In studies involving halogenated compounds and their effects on biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals with unique halogenated structures.
Industry: In the production of specialty chemicals and materials with specific properties imparted by the presence of bromine, chlorine, and fluorine atoms
Mechanism of Action
The mechanism of action of 1,2-Dibromo-2-chloropentafluoropropane involves its high reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Comparison with Similar Compounds
1,2-Dibromo-3-chloropropane (DBCP)
Structural Differences: DBCP (CASRN 96-12-8) has bromine at positions 1 and 3 and chlorine at position 3, unlike the target compound’s bromine and chlorine at positions 1 and 2. Applications: DBCP was historically used as a soil fumigant and nematicide but was banned in many countries due to its reproductive toxicity and carcinogenicity . Toxicity: The U.S. EPA classifies DBCP as a likely human carcinogen, with an inhalation Reference Concentration (RfC) established in 1991 and updated in 2003 to include screening-level literature reviews .
1,2-Dibromoethane (Ethylene Dibromide)
Structural Differences: Ethylene dibromide (CASRN 106-93-4) is a dibrominated ethane, lacking chlorine and fluorine. Applications: It was widely used as a pesticide and gasoline additive . Unlike the target compound, its smaller molecular size and lack of fluorine result in higher volatility and shorter atmospheric half-life. Environmental Impact: Ethylene dibromide is highly toxic to aquatic life and a suspected carcinogen.
1,2-Dichloropropane (Propylene Dichloride)
Applications: It is used in chemical synthesis and as a solvent in thermoplastic systems . The absence of bromine and fluorine likely reduces its toxicity compared to the target compound but limits its flame-retardant properties.
Dichlorotetrafluoroethane (Freon 114)
Structural Differences : Freon 114 (CASRN 76-14-2) is a fully fluorinated ethane with two chlorine atoms.
Applications : Used as a refrigerant and propellant, its high fluorine content contributes to ozone depletion . The target compound’s bromine content may exacerbate ozone depletion compared to Freon 114, while its propane backbone could increase soil adsorption.
Data Table: Comparative Analysis of Halogenated Compounds
Research Findings and Discussion
- Fluorination Effects: The fluorine atoms in this compound likely enhance its thermal and chemical stability compared to non-fluorinated analogs like DBCP, increasing its persistence in the environment .
- Toxicity Trade-offs : Bromine and chlorine may confer toxicity similar to DBCP, but fluorination could reduce metabolic activation. However, synergistic effects remain unstudied.
- Regulatory Gaps : Unlike DBCP, which has extensive EPA assessments , the target compound lacks standardized toxicity or exposure guidelines, underscoring the need for further research.
Biological Activity
1,2-Dibromo-2-chloropentafluoropropane (also known as DBCPF) is a halogenated compound with significant biological activity and toxicity implications. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
This compound is characterized by its complex halogenated structure, which influences its reactivity and biological interactions. The compound's molecular formula is , and it features multiple halogen substituents that contribute to its chemical stability and potential toxicity.
Metabolism and Toxicokinetics
The metabolism of DBCPF primarily involves cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can bind to cellular macromolecules, resulting in various toxicological effects:
- DNA Damage : Studies indicate that DBCPF induces DNA strand breaks and alters the activity of microsomal enzymes, suggesting a genotoxic potential (Kluwe et al., 1983; Suzuki & Lee, 1981) .
- Tissue Distribution : Following exposure, DBCPF is found in significant concentrations in the liver and kidneys, where it exerts its toxic effects. The compound's half-life in biological systems is approximately 2–3 hours, with metabolites being excreted primarily through urine .
Reproductive Toxicity
Research has documented that DBCPF exposure leads to reproductive toxicity, particularly in male subjects. In occupational settings, decreased sperm counts and altered sperm morphology have been observed among workers exposed to halogenated hydrocarbons similar to DBCPF .
Case Study: Testicular Damage in Rodents
- In experimental studies involving rats and guinea pigs, DBCPF was shown to cause significant testicular damage. The compound activated more rapidly in rat testicular cells compared to human cells, indicating a species-specific sensitivity .
| Species | Dose (µmol/kg) | Observed Effect |
|---|---|---|
| Rats | 680 | Testicular DNA damage |
| Guinea Pigs | 680 | Testicular DNA damage |
| Mice | Higher doses | Minimal or no DNA damage observed |
Carcinogenic Potential
DBCPF has been linked to carcinogenic effects based on animal studies. In a study involving Fischer 344 rats exposed to similar compounds, an increased incidence of tumors in the liver and lungs was noted .
Table: Tumor Incidence in Animal Models
| Compound | Tumor Type | Incidence (%) |
|---|---|---|
| 1,2-Dibromo-3-chloropropane | Liver Carcinomas | 42% |
| Lung Tumors | Significant |
Environmental Impact
DBCPF is also recognized for its environmental persistence and potential bioaccumulation. Its halogenated nature contributes to its stability in various ecosystems, raising concerns regarding long-term ecological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
